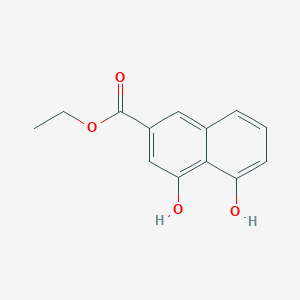

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester

Description

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester (C₁₃H₁₂O₅; molar mass: 248.23 g/mol) is a naphthalene derivative featuring a carboxylic acid group at position 2, hydroxyl groups at positions 4 and 5, and an ethyl ester functional group. The hydroxyl groups contribute to polarity and hydrogen-bonding capacity, while the ethyl ester enhances lipophilicity, influencing bioavailability and reactivity .

Properties

IUPAC Name |

ethyl 4,5-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFUTDWACFTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Derivative Reaction (Patent EP 0 747 369 A1)

One robust method involves reacting a 2-naphthoic acid derivative with an alcohol derivative in the presence of a base and inert solvents. The process can be summarized as follows:

- Starting material: 3,5-dihydroxynaphthoic acid ester derivative (formula IV-a).

- Reaction: The acid derivative reacts with an alcohol derivative (e.g., ethanol) in the presence of bases such as triethylamine, pyridine, or inorganic bases like potassium carbonate.

- Solvents: Inert solvents like acetonitrile, tetrahydrofuran, toluene, ethyl acetate, or dimethylformamide (DMF) are used.

- Conditions: Reaction temperature ranges from 0°C to 300°C, preferably 50°C to 150°C for efficiency.

- Base amount: 0.1 to 2 moles per mole of acid derivative.

- Outcome: Formation of the ethyl ester with preservation of hydroxy groups.

The reaction scheme involves initial formation of an acid anhydride intermediate (VII) by reacting the naphthoic acid derivative (VIII) with an acyl halide (IX), followed by nucleophilic substitution with an aminoethyl-piperidine derivative or alcohol to yield the ester product.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Naphthoic acid derivative + Acyl halide (e.g., acetyl chloride) + base + inert solvent | Formation of acid anhydride intermediate |

| 2 | Acid anhydride + ethanol or aminoethyl-piperidine derivative + base + solvent + heat (50-150°C) | Esterification and amide formation |

This method allows for high yields and purity, with the possibility of tuning reaction parameters for scale-up.

Alkylation Using Dialkyl Sulfates in Aqueous Medium (Patent US4052438A)

An alternative industrially viable process involves:

- Starting material: Alkali salt of the aromatic hydroxycarboxylic acid (e.g., sodium salt of 2-naphthalenecarboxylic acid, 4,5-dihydroxy-).

- Alkylating agent: Dialkyl sulfate, commonly diethyl sulfate for ethyl esters.

- Medium: Aqueous solution adjusted to pH 4–6.5, preferably 5.0–5.5.

- Conditions: Temperature maintained between 40°C and 80°C, preferably 50°C to 60°C.

- Procedure: Simultaneous addition of dialkyl sulfate and alkaline hydroxide solution while maintaining pH.

- Post-reaction: Excess alkylating agent destroyed by ammonia, product precipitated by acidification to pH 7–8.5, filtered, and dried.

- Advantages: One-pot reaction directly converting phenol or naphthol derivatives to the ethyl ester without intermediate isolation, high yield, and purity.

| Parameter | Details |

|---|---|

| pH range | 4.0 – 6.5 (optimum 5.0 – 5.5) |

| Temperature | 40°C – 80°C (optimum 50°C – 60°C) |

| Alkylating agent | Diethyl sulfate |

| Base | Alkaline hydroxide (e.g., NaOH) |

| Workup | Ammonia quench, acid precipitation, filtration, drying |

This method is particularly suitable for large-scale production due to its simplicity and avoidance of multiple purification steps.

Alkylation via Acid Chloride and Base in Mixed Solvent (Research Article, RSC Supplementary Data)

A laboratory-scale synthesis approach adapted from Hattori et al. involves:

- Starting material: 1,4-Dihydroxy-2-naphthoic acid.

- Base: Potassium carbonate.

- Solvent system: Water and isopropanol mixture.

- Alkylating agent: Propionyl chloride (for propionyl ester, analogous to ethyl ester preparation).

- Temperature: Cooling to -15°C during reagent addition.

- Workup: Acid quench, filtration, washing, drying.

- Further steps: Dissolution in dry acetone, treatment with anhydrous reagents, extraction, acid-base washing, and drying to yield pure ester.

Though this example uses propionyl chloride, the reaction conditions and workup are applicable to ethyl ester synthesis by substituting ethyl chloroformate or ethyl acyl chloride.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | 1,4-Dihydroxy-2-naphthoic acid + K2CO3 + ethyl acyl chloride at -15°C | Formation of ethyl ester intermediate |

| Workup | Acid quench, filtration, washing | Isolation of crude ester |

| Purification | Organic extraction, acid-base washing, drying | Pure ethyl ester product |

This method allows precise control of substitution and high purity, suitable for research and small-scale synthesis.

Comparative Table of Preparation Methods

| Method | Starting Material | Alkylating Agent | Solvent(s) | Base(s) | Temperature Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Esterification via Acid Derivative (EP 0 747 369 A1) | 3,5-Dihydroxynaphthoic acid ester derivative | Alcohol (ethanol) | Acetonitrile, THF, toluene, DMF | Triethylamine, K2CO3, NaOH | 0°C to 300°C (opt. 50-150°C) | High yield, tunable conditions | Requires acid anhydride intermediate |

| Dialkyl Sulfate Alkylation (US4052438A) | Alkali salt of hydroxycarboxylic acid | Diethyl sulfate | Aqueous medium | NaOH or similar hydroxides | 40°C to 80°C (opt. 50-60°C) | One-pot, industrial scale, no isolation | Requires careful pH control |

| Acid Chloride Alkylation (RSC data) | 1,4-Dihydroxy-2-naphthoic acid | Ethyl acyl chloride | Water/isopropanol mixture | K2CO3 | -15°C (during addition) | Precise control, high purity | Low temperature, more steps |

Summary Table of Key Reaction Parameters

| Parameter | Acid Derivative Method | Dialkyl Sulfate Method | Acid Chloride Method |

|---|---|---|---|

| Reaction Type | Esterification via acid anhydride | Alkylation with dialkyl sulfate | Alkylation with acid chloride |

| pH | Neutral to slightly basic | 4.0 – 6.5 | Neutral to basic |

| Temperature | 50 – 150°C | 50 – 60°C | -15°C (addition) |

| Solvent | Organic inert solvents | Aqueous | Water/isopropanol |

| Base | Triethylamine, K2CO3 | NaOH or similar | K2CO3 |

| Yield | High | High | Moderate to high |

| Scale Suitability | Lab to pilot scale | Industrial | Lab scale |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 4,5-dihydroxy-2-naphthoquinone.

Reduction: Formation of 2-Naphthalenemethanol, 4,5-dihydroxy-.

Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Physicochemical and Functional Differences

Solubility and Polarity: The target compound’s hydroxyl groups increase polarity compared to non-hydroxylated analogs like the simple methyl ester (Entry 4, Table 1). However, the ethyl ester group reduces water solubility relative to methyl esters, as seen in the higher logP value of ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (C₁₅H₁₆O₄; molar mass 260.29) . Trimethoxy derivatives (Entry 5, Table 1) exhibit lower polarity due to methoxy groups, enhancing lipid solubility but reducing hydrogen-bonding capacity .

Stability and Reactivity :

- Hydroxyl groups in the target compound may lead to oxidative instability, whereas methoxy or methyl substituents (e.g., 7-OCH₃ in Entry 2, Table 1) improve stability under acidic conditions .

- Ethyl esters generally hydrolyze slower than methyl esters, affecting drug delivery kinetics .

Applications: Cosmetics and Dyes: Azo derivatives of naphthalenecarboxylic acids (e.g., CI 15850 in ) are used as colorants, but the target compound lacks the azo group required for such applications .

Research Findings

- Synthetic Challenges : The introduction of multiple hydroxyl groups (as in the target compound) complicates synthesis due to protection/deprotection requirements, whereas methoxy or methyl groups simplify purification .

- Biological Activity : Hydroxylated naphthalene esters are investigated for antioxidant properties, while methyl or methoxy analogs (e.g., Entry 5, Table 1) are studied for antimicrobial activity .

Biological Activity

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester (C13H12O4) is an organic compound notable for its potential biological activities due to its unique structural characteristics. This compound features a naphthalene ring with hydroxyl substitutions and an ethyl ester functional group, which contribute to its reactivity and interactions with biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester can be described as follows:

- Chemical Formula : C13H12O4

- Functional Groups :

- Carboxylic acid

- Hydroxyl groups at positions 4 and 5

- Ethyl ester

This arrangement of functional groups enhances the compound's potential for interaction with various biological targets.

Research indicates that derivatives of naphthalene compounds exhibit a variety of biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals.

- Anti-inflammatory Properties : Studies have shown that similar naphthalene derivatives can modulate inflammatory pathways.

- Antimicrobial Effects : The compound may exhibit activity against certain bacterial strains due to its structural properties.

Comparative Analysis with Similar Compounds

The following table compares 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester with structurally similar compounds regarding their biological activities:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | C13H12O4 | Contains hydroxyl groups at different positions; potential antioxidant properties. |

| Methyl 2-naphthoate | C12H10O2 | A simpler ester derivative; used in organic synthesis. |

| 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid ethyl ester | C15H15ClO5 | Exhibits unique biological activities due to additional chlorine and methoxy groups. |

The specific arrangement of functional groups in 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, ethyl ester may confer distinct biological activities compared to other compounds listed above.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that derivatives of naphthalene compounds showed significant antioxidant activity in vitro. The hydroxyl groups were crucial for this activity, as they facilitated the donation of hydrogen atoms to free radicals .

- Anti-inflammatory Research : In a model assessing the effects of naphthalene derivatives on inflammation, it was found that compounds similar to 2-Naphthalenecarboxylic acid exhibited a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Testing : Research indicated that certain naphthalene derivatives possess antimicrobial properties against various bacterial strains. The interaction between the compound and bacterial cell membranes was highlighted as a potential mechanism for its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.